molecular formula C15H17N B3357852 N-(3-Phenyl-2-propyl)aniline CAS No. 75859-35-7

N-(3-Phenyl-2-propyl)aniline

Cat. No. B3357852
CAS RN: 75859-35-7
M. Wt: 211.3 g/mol
InChI Key: RXBOKNNFSDKJDQ-UHFFFAOYSA-N
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Description

N-(3-Phenyl-2-propyl)aniline is a chemical compound with the molecular formula C15H17N . It is used for industrial purposes . The compound is also known by other names such as Benzeneethanamine, a-methyl-N-phenyl .


Molecular Structure Analysis

The molecular structure of N-(3-Phenyl-2-propyl)aniline consists of a phenyl group attached to a propyl group, which is further attached to an aniline group . The exact structure can be represented by the canonical SMILES notation: CC(CC1=CC=CC=C1)NC2=CC=CC=C2 .


Physical And Chemical Properties Analysis

N-(3-Phenyl-2-propyl)aniline has a predicted density of 1.0±0.1 g/cm3, a boiling point of 359.9±21.0 C at 760 mmHg, a refractive index of 1.601, a flash point of 181.5±17.5 C, and a logP of 4.04 .

Safety and Hazards

N-(3-Phenyl-2-propyl)aniline should be handled with care. Avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . In case of contact, wash off with soap and plenty of water and consult a physician . If inhaled, move the person into fresh air and give artificial respiration if necessary .

properties

IUPAC Name

N-(1-phenylpropan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-13(12-14-8-4-2-5-9-14)16-15-10-6-3-7-11-15/h2-11,13,16H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBOKNNFSDKJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10329234
Record name N-(1-phenylpropan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-phenylpropan-2-yl)aniline

CAS RN

75859-35-7
Record name N-(1-phenylpropan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to GWM, 0.011 mol (=1.00 ml) of aniline and 0.011 mol (=1.43 ml) of β-methylstyrene are reacted with one another. The product is isolated by column chromatography using ethyl acetate/n-hexane (1:10) as eluent, the product (±)-N-(1-methyl-2-phenylethyl)aniline being obtained as a slightly pink liquid.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.43 mL
Type
reactant
Reaction Step Two
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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